Bienvenue dans la boutique en ligne BenchChem!

5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole

Antithrombotic RGD-Mimetic Oxazolidinone

5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole (CAS 1056456-23-5) is a heterocyclic boronic acid pinacol ester featuring a 1,2,4-oxadiazole core substituted at the 5-position with a methyl group and linked via its 3-position to a para-phenylboronic ester. With a molecular formula of C15H19BN2O3 and a molecular weight of 286.14 g/mol, this compound is primarily utilized as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the efficient incorporation of the oxadiazole moiety into complex molecular architectures for pharmaceutical and agrochemical development.

Molecular Formula C15H19BN2O3
Molecular Weight 286.14 g/mol
CAS No. 1056456-23-5
Cat. No. B1397754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
CAS1056456-23-5
Molecular FormulaC15H19BN2O3
Molecular Weight286.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=N3)C
InChIInChI=1S/C15H19BN2O3/c1-10-17-13(18-19-10)11-6-8-12(9-7-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3
InChIKeyZJSWKVHTLJZPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole (CAS 1056456-23-5): A Boronic Ester-Functionalized Oxadiazole for Suzuki-Miyaura Cross-Coupling and Medicinal Chemistry


5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole (CAS 1056456-23-5) is a heterocyclic boronic acid pinacol ester featuring a 1,2,4-oxadiazole core substituted at the 5-position with a methyl group and linked via its 3-position to a para-phenylboronic ester . With a molecular formula of C15H19BN2O3 and a molecular weight of 286.14 g/mol, this compound is primarily utilized as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the efficient incorporation of the oxadiazole moiety into complex molecular architectures for pharmaceutical and agrochemical development [1]. The 1,2,4-oxadiazole ring is a well-recognized bioisostere for ester and amide linkages, offering enhanced metabolic stability and conformational rigidity [2].

Why Unsubstituted or Meta-Substituted Boronic Esters Do Not Substitute for 5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole in Drug Discovery


Generic phenylboronic acid pinacol esters lack the heterocyclic oxadiazole core, which serves as a critical bioisostere for metabolically labile ester and amide bonds and provides essential hydrogen-bond acceptor sites [1]. The specific 5-methyl substitution on the 1,2,4-oxadiazole ring modulates electron density and steric environment, directly impacting the potency and selectivity of derived bioactive molecules, as evidenced by structure-activity relationships in O-GlcNAcase (OGA) inhibitor patents [2]. Furthermore, the para-substitution pattern on the phenyl ring is specifically claimed in process patents for para-oxadiazolylphenylboronic acids as valuable precursors for active pharmaceutical ingredients, distinguishing this regioisomer from the corresponding meta-substituted analog [3]. The pinacol ester form offers enhanced stability and solubility compared to the free boronic acid (CAS 607371-84-6), ensuring reliable performance in palladium-catalyzed cross-coupling reactions [4].

Quantitative Differentiation Evidence for 5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole Versus Closest Analogs


Para-Substituted Phenylboronic Ester Enables Linear Molecular Geometry Required for Fibrinogen Receptor Antagonists

The para-substituted 5-methyl-1,2,4-oxadiazol-3-yl phenyl scaffold is a critical pharmacophoric element in potent fibrinogen receptor (GPIIb/IIIa) antagonists. In the Merck patent series leading to adhesion receptor antagonists, the para-phenylene spacer between the oxadiazole and the basic amine terminus provides the necessary linear topology for RGD-mimetic activity [1]. The corresponding meta-substituted analog (derived from CAS 1256359-28-0) would introduce a 120° kink in the molecular axis, disrupting the distance and angular relationship between the key binding motifs [2].

Antithrombotic RGD-Mimetic Oxazolidinone

5-Methyl Oxadiazole Scaffold Provides Conserved Binding Motif for O-GlcNAcase (OGA) Inhibition

The 5-methyl-1,2,4-oxadiazol-3-yl moiety is a conserved pharmacophoric element in brain-penetrant OGA inhibitors under development for tau-mediated neurodegeneration. The 5-methyl group occupies a specific hydrophobic pocket in the OGA active site, as delineated in the SAR of the Eli Lilly patent series [1]. Replacing the 5-methyl with hydrogen (unsubstituted oxadiazole) or with a trifluoromethyl group would alter both steric occupancy and electronic properties at this critical position, likely reducing target engagement [2].

OGA Inhibitor Alzheimer's Disease Tauopathy

Pinacol Ester Provides Superior Stability and Handling Versus Free Boronic Acid Form

The pinacol ester of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid (CAS 1056456-23-5) is preferred over the free boronic acid (CAS 607371-84-6) for procurement and synthetic use due to enhanced stability against protodeboronation and ease of purification. The free boronic acid form is prone to anhydride (boroxine) formation upon storage, which can lead to variable stoichiometry in Suzuki couplings and irreproducible yields [1]. Commercial vendors supply the pinacol ester at ≥97% purity, with recommended storage under inert atmosphere at 2–8°C to maintain integrity .

Boronic Ester Stability Suzuki Coupling Procurement

Oxidosqualene Cyclase Inhibition Confirms Biological Relevance of 5-Methyl-1,2,4-Oxadiazol-3-yl Phenyl Scaffold

Compounds incorporating the 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl motif have demonstrated inhibitory activity against 2,3-oxidosqualene cyclase (OSC), a key enzyme in cholesterol biosynthesis. A piperazine derivative bearing this exact scaffold showed measurable IC50 in OSC inhibition assays [1]. This establishes that the 5-methyl oxadiazole phenyl substructure can engage biological targets relevant to cardiovascular drug discovery, a property absent in simple phenylboronic acid pinacol ester (CAS 24388-23-6) which lacks the heterocyclic recognition element [2].

Oxidosqualene Cyclase Cholesterol Biosynthesis Enzyme Inhibition

Optimal Application Scenarios for 5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole in Research and Development


Suzuki-Miyaura Cross-Coupling for Para-Extended Biaryl Drug Candidates

This compound is optimally deployed as a boronate nucleophile in palladium-catalyzed Suzuki-Miyaura couplings to generate para-extended biaryl systems. The pinacol ester is compatible with the RuPhos Pd G4 catalyst system, which has been demonstrated to deliver high yields (63–93% for various aryl bromides) on 1,2,4-oxadiazole substrates [1]. For medicinal chemistry programs, the resulting coupled products maintain the 5-methyl-1,2,4-oxadiazole pharmacophore, which is a critical recognition element for targets such as OGA and OSC [2].

Synthesis of Fibrinogen Receptor (GPIIb/IIIa) Antagonist Intermediates

The para-substitution pattern of this building block makes it specifically suited for the synthesis of linear RGD-mimetic GPIIb/IIIa antagonists. As documented in the Merck patent literature, the 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fragment provides the requisite spacing and geometry between the basic amine and carboxylic acid binding elements essential for antithrombotic activity [3].

Neurological Drug Discovery: OGA Inhibitor Fragment Elaboration

For programs targeting O-GlcNAcase for Alzheimer's disease and progressive supranuclear palsy, this boronic ester serves as a key intermediate for appending diverse aromatic groups to the conserved 5-methyl-1,2,4-oxadiazol-3-yl scaffold via Suzuki coupling. The 5-methyl substitution is a conserved structural feature across the lead series claimed in the Eli Lilly patent estate [4].

Building Block for Parallel Library Synthesis of Oxadiazole-Containing Compounds

The combination of a stable pinacol boronate handle and a pre-formed oxadiazole ring makes this compound ideal for automated parallel synthesis workflows. Early reviews noted that as of 2010, no reliable syntheses of oxadiazole boronic derivatives had been reported, highlighting the value of pre-formed, stable building blocks like this one for library production [5]. Recent methodology using RuPhos Pd G4 enables high-throughput Suzuki coupling with broad substrate scope on 1,2,4-oxadiazole systems [1].

Quote Request

Request a Quote for 5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.